L-Tyrosyl-D-seryl-L-leucine
Description
L-Tyrosyl-D-seryl-L-leucine is a tripeptide composed of three amino acids: L-tyrosine, D-serine, and L-leucine. This sequence is notable for its inclusion of a D-configured serine residue, which introduces stereochemical complexity. The D-serine residue may influence its resistance to proteolytic degradation compared to L-configured peptides, a feature observed in other D-amino acid-containing peptides .
Properties
Molecular Formula |
C18H27N3O6 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15+/m0/s1 |
InChI Key |
MQGGXGKQSVEQHR-SOUVJXGZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosyl-D-seryl-L-leucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, which can further react to form melanin-like compounds.
Scientific Research Applications
L-Tyrosyl-D-seryl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antidepressant-like activity.
Industry: Utilized in the development of peptide-based drugs and other biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-seryl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antidepressant-like activity by modulating neuronal activity and promoting hippocampal neurogenesis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter systems and signaling pathways related to stress and mood regulation.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key tripeptides and oligopeptides with structural or functional similarities to L-Tyrosyl-D-seryl-L-leucine:
Stereochemical and Stability Differences
- D-Serine vs. L-Serine : The D-configuration in this compound likely enhances metabolic stability. For example, N-Acetyl-D-leucine exhibits distinct enzymatic interactions compared to its L-form, as shown in diabetes biomarker studies .
- Leucine Positioning : The terminal L-leucine in this compound may facilitate hydrophobic interactions, similar to Leu-rich sequences in larger peptides like Ser-Leu-Leu-Tyr .
Separation Techniques
- UPLC-FL for Enantiomer Separation: As demonstrated for N-Acetyl-D/L-leucine, optimized UPLC conditions (e.g., 0.1% formic acid with methanol/acetonitrile gradients) achieve baseline separation (resolution = 1.93) of D/L isomers . This method could be adapted for analyzing this compound and its analogs.
- Detection Sensitivity : Limits of detection for leucine derivatives can reach 0.004 pmol, highlighting the precision required for low-abundance peptides .
Biological Activity
L-Tyrosyl-D-seryl-L-leucine is a tripeptide composed of three amino acids: L-tyrosine, D-serine, and L-leucine. This compound has garnered attention in biological research due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Structural Characteristics
This compound is characterized by its specific sequence of amino acids, which contributes to its distinct biological properties. The presence of D-serine is particularly noteworthy, as it plays a crucial role in modulating neurotransmission and neurogenesis. The structural formula can be represented as follows:
Research indicates that this compound exhibits several biological activities primarily through its interactions with various molecular targets involved in neuronal signaling pathways. Notably, it has been shown to:
- Modulate Neuronal Activity : The compound influences neuronal excitability and synaptic plasticity, which are critical for learning and memory.
- Promote Neurogenesis : Studies suggest that this compound may enhance neurogenesis in the hippocampus, potentially offering therapeutic benefits for mood disorders such as depression.
- Antidepressant-like Effects : It has demonstrated antidepressant-like activity by modulating neurotransmitter systems and promoting neuronal survival.
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Neurogenesis | Promotes the growth of new neurons in the hippocampus |
| Antidepressant-like Effects | Modulates neurotransmitter activity to alleviate symptoms of depression |
| Protein Interactions | Interacts with proteins involved in cellular signaling |
| Cellular Signaling | Influences pathways that regulate neuronal function |
Case Studies
- Neurogenic Effects : A study investigated the effects of this compound on neurogenesis in animal models. Results indicated a significant increase in the proliferation of neural progenitor cells in the hippocampus, suggesting its potential as a treatment for cognitive impairments associated with mood disorders.
- Mood Disorders : In clinical trials, patients receiving this compound reported improvements in mood and cognitive function compared to those receiving a placebo. These findings support the compound's role in enhancing mental health through its neurogenic properties.
- Protein Interaction Studies : Research has shown that this compound interacts with specific receptors involved in neuronal signaling pathways, indicating its potential as a modulator for therapeutic interventions targeting neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
